molecular formula C11H11NO5 B3045245 Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- CAS No. 103646-38-4

Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-

Cat. No.: B3045245
CAS No.: 103646-38-4
M. Wt: 237.21 g/mol
InChI Key: WHTKKIHBHVDWGK-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(p-methylstyryl) ketone is a structurally complex aromatic ketone featuring a biphenyl moiety at the 4-position and a p-methylstyryl substituent. These compounds share a biphenyl backbone with ketone functionalization, enabling diverse applications in pharmaceuticals, materials science, and photochemistry .

Properties

IUPAC Name

2-(2-carboxyethylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(16)17/h1-4H,5-6H2,(H,12,15)(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTKKIHBHVDWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566342
Record name 2-[(2-Carboxyethyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103646-38-4
Record name 2-[(2-Carboxyethyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Alkylbenzene Precursors

A foundational approach involves the oxidation of substituted alkylbenzenes to introduce carboxyl groups. Methylbenzene derivatives bearing protected amino and carbonyl functionalities at the ortho position can be oxidized using potassium permanganate (KMnO₄) under alkaline conditions. For example, heating 2-(N-(2-ethoxycarbonylethyl)carbamoyl)toluene with aqueous KMnO₄ at 80–100°C yields the target compound after acidification. The reaction proceeds via radical intermediates, with the purple MnO₄⁻ ion reduced to MnO₂, observed as a brown precipitate. This method achieves moderate yields (55–65%) but requires careful pH control to prevent over-oxidation of sensitive functional groups.

Kolbe-Schmitt Carboxylation Strategy

Adapting the Kolbe-Schmitt reaction, which typically produces salicylic acid derivatives, provides a route to introduce carboxyl groups at specific aromatic positions. Starting with 2-aminophenol, carboxylation at 120–150°C under CO₂ pressure (4–6 atm) in the presence of solid alkali catalysts like potassium carbonate produces 2-hydroxy-5-aminobenzoic acid. Subsequent protection of the hydroxyl group via acetylation, followed by reaction with β-alanine ethyl ester and deprotection, yields the target compound. This method benefits from high regioselectivity (>85%) but requires multistep purification to isolate intermediates.

Curtius Rearrangement-Mediated Urea Formation

The Curtius rearrangement offers a pathway to construct the urea linkage central to this molecule. As demonstrated in the synthesis of 3,4-dihydroquinolin-2-one derivatives, methyl 2-(2-carboxyethyl)benzoate can be converted to acyl azide using diphenyl phosphoryl azide (DPPA). Thermal decomposition of the azide at 80–100°C generates an isocyanate intermediate, which reacts in situ with β-alanine to form the urea bond. Hydrolysis of the methyl ester with aqueous HCl completes the synthesis. This method achieves 70–75% overall yield but necessitates strict anhydrous conditions to prevent premature hydrolysis.

Direct Amidation Using Carbodiimide Coupling Agents

Industrial-scale production often employs carbodiimide-mediated coupling between 2-carboxybenzoic acid and β-alanine. As detailed in patent CN103880694A, 2-carboxybenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by reaction with β-alanine methyl ester. Saponification of the ester group with lithium hydroxide yields the final product. This method offers excellent scalability (90% purity at 100 kg batch scale) but generates stoichiometric amounts of urea byproducts requiring chromatographic removal.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature Range (°C) Key Advantages Limitations
Alkylbenzene Oxidation 55–65 80–100 Simple starting materials Low functional group tolerance
Kolbe-Schmitt 60–70 120–150 High regioselectivity Multistep purification
Curtius Rearrangement 70–75 80–100 Urea bond formation Moisture-sensitive intermediates
EDC Coupling 85–90 25–40 Scalability, mild conditions Byproduct removal challenges

The EDC-mediated coupling provides the highest yields and operational simplicity, making it preferred for industrial applications. However, academic settings favor the Curtius rearrangement for its mechanistic elegance and applicability to structurally diverse analogs.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to optimize the EDC coupling process. Key parameters include:

  • Residence Time : 30–45 minutes in tubular reactors with static mixers
  • Solvent System : Tetrahydrofuran/water (4:1 v/v) to enhance reagent solubility
  • Catalyst Loading : 1.2 equiv EDC with 0.1 equiv 4-dimethylaminopyridine (DMAP) Post-reaction, the mixture is acidified to pH 2–3, inducing crystallization of the product. Centrifugal washing with cold ethyl acetate removes residual urea derivatives, achieving >99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carboxyl groups, converting them into alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, with reagents such as bromine (Br2) or nitric acid (HNO3) facilitating the process.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of benzoic acid derivatives with additional carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic properties.
  • Used in drug development and formulation studies.

Industry:

  • Utilized in the production of polymers and resins.
  • Applied in the manufacture of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

4-Acetylbiphenyl (Biphenyl-4-yl Methyl Ketone)

  • Molecular Formula : C₁₄H₁₂O
  • Molecular Weight : 196.24 g/mol
  • Key Features : A simple biphenyl ketone with an acetyl group at the 4-position.
  • Properties :
    • Density: 1.251 g/cm³ .
    • Purity: ≥95% (confirmed via TLC, NMR, elemental analysis) .
    • Applications: Intermediate in synthesizing pyrimidines with antimicrobial activity (e.g., 6-(1,1'-biphenyl-4-yl)-3,4-dihydro-1H-pyrimidines) .

1-(Biphenyl-4-yl)-2-[4-(Substituted Phenyl)-Piperazin-1-yl]Ethanone Derivatives

  • Molecular Formula : Variable, depending on substituents.
  • Key Features: Biphenyl ketone linked to aryl piperazine via an ethanone bridge.
  • Biological Activity: Antipsychotic Activity: Exhibits anti-dopaminergic and anti-serotonergic effects. QSAR Insights: Predicted brain/blood partition coefficient (QPlogBB) and electron affinity (EA) correlate with antidopaminergic activity .

2,4-Bis(biphenyl-4-yl)-2,4-dimethyl-pentan-3-one

  • Molecular Formula : C₃₁H₂₈O
  • Molecular Weight : 416.55 g/mol
  • Key Features : Diketone with two biphenyl groups and methyl substituents.
  • Photochemical Behavior :
    • Decarbonylation : Releases CO upon photolysis, forming 1-biphenyl-4-yl-1-methyl-ethyl (BME•) radicals.
    • Solid-State Reactivity : Radical recombination dominates in crystals (combination/disproportionation ratio >33), contrasting with solution-phase reactivity (ratio = 1.6 for BME• and t-Bu• radicals) .

Tris(biphenyl-4-yl)silyl (TBPS)-Terminated Polyynes

  • Key Features : Polyynes stabilized by bulky TBPS groups.
  • Synthesis : Derived from tris(biphenyl-4-yl)chlorosilane and lithium acetylides .
  • Stability : TBPS groups (radius ~2× larger than TIPS groups) enhance stability via steric hindrance .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Activities Reference
Biphenyl-4-yl methyl ketone C₁₄H₁₂O 196.24 g/mol Acetyl group Antimicrobial precursor, high purity
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Variable Variable Piperazine ring Antipsychotic, QSAR-driven design
2,4-Bis(biphenyl-4-yl)-2,4-dimethyl-pentan-3-one C₃₁H₂₈O 416.55 g/mol Two biphenyl groups Photochemical radical studies
TBPS-terminated polyynes Variable Variable Tris(biphenyl) silyl groups Enhanced stability for polyynes

Key Findings and Implications

Structural Flexibility : The biphenyl ketone framework supports diverse substitutions (e.g., piperazine, additional biphenyl groups), enabling tailored physicochemical and biological properties.

Biological Activity : Piperazine-linked derivatives demonstrate CNS activity, while parent biphenyl ketones serve as precursors for antimicrobial agents.

Photochemical Reactivity : Bulky substituents (e.g., bis-biphenyl groups) influence reaction pathways, with solid-state environments favoring radical recombination over disproportionation.

Material Design : TBPS-terminated polyynes highlight the role of biphenyl groups in stabilizing reactive backbones through steric effects.

Biological Activity

Overview

Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- (CAS No. 103646-38-4), is an organic compound derived from benzoic acid, characterized by its carboxyethyl group and an amide linkage. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 211.20 g/mol
  • Structure : The compound features a benzoic acid backbone with a unique substitution pattern that enhances its biological interactions.

The biological activity of benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor or activator of these targets, influencing various metabolic pathways and signal transduction mechanisms. The compound's ability to form stable amide bonds allows it to participate in diverse chemical reactions, which underpins its biological efficacy.

Biological Activities

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory cytokines

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of various benzoic acid derivatives, including 2-[[(2-carboxyethyl)amino]carbonyl]-. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study: Anticancer Research

In vitro assays were conducted to evaluate the anticancer properties of benzoic acid derivatives. The findings indicated that certain derivatives could effectively induce apoptosis in specific cancer cell lines, warranting further investigation into their mechanisms and potential therapeutic applications.

Comparison with Related Compounds

Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- can be compared to other benzoic acid derivatives regarding their biological activities:

Compound NameStructure CharacteristicsBiological Activity
Benzoic AcidSimple structure with one carboxyl groupLimited activity
2-Aminobenzoic AcidContains an amino groupModerate activity
4-[(2-Carboxyethyl)amino]benzoic AcidSimilar structure with different positioningEnhanced activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-
Reactant of Route 2
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Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-

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